molecular formula C19H18ClNO3 B4549676 propyl 4-{[3-(4-chlorophenyl)acryloyl]amino}benzoate

propyl 4-{[3-(4-chlorophenyl)acryloyl]amino}benzoate

Cat. No.: B4549676
M. Wt: 343.8 g/mol
InChI Key: YAMZKARZOSRXMG-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-{[3-(4-chlorophenyl)acryloyl]amino}benzoate is a useful research compound. Its molecular formula is C19H18ClNO3 and its molecular weight is 343.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.0975211 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoinitiators for Ultraviolet-Curable Coatings

Research on copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties has demonstrated their utility as photoinitiators for ultraviolet-curable pigmented coatings. These copolymers show synergistic effects of activity, albeit with lower photoinitiation efficiency against homopolymer mixtures, highlighting their potential in the development of advanced coating materials (Angiolini et al., 1997).

Nitroxide-Mediated Photopolymerization

A novel approach involving alkoxyamine bearing a chromophore group has been proposed for nitroxide-mediated photopolymerization (NMP2). This method shows promise for the efficient synthesis of polymers under UV irradiation, demonstrating significant advancements in photopolymerization techniques (Guillaneuf et al., 2010).

Asymmetric Synthesis of Amino Acids

The asymmetric synthesis of thienylalanines and pyridylalanines using (Z)-2-N-Acylamino-3-thienyl-acrylic acids and esters as precursors has been explored. These methods yield optically active amino acids with high optical purity, showcasing the utility of propyl 4-{[3-(4-chlorophenyl)acryloyl]amino}benzoate derivatives in synthesizing novel amino acids (Döbler et al., 1993; Döbler et al., 1996).

Anti-Malarial Agents

In the field of medicinal chemistry, derivatives of this compound have been developed as novel leads for anti-malarial agents. These compounds exhibit significant activity against multi-drug resistant strains of Plasmodium falciparum, contributing to the search for new therapeutic options for malaria treatment (Wiesner et al., 2003).

Polymer Science and Material Engineering

Research has also focused on the controlled radical polymerization of acrylamides containing l-phenylalanine moiety via RAFT, highlighting the versatility of this compound derivatives in polymer science. These studies have led to the synthesis of polymers with controlled molecular weight and low polydispersity, opening new avenues for the development of functional materials (Mori et al., 2005).

Properties

IUPAC Name

propyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3/c1-2-13-24-19(23)15-6-10-17(11-7-15)21-18(22)12-5-14-3-8-16(20)9-4-14/h3-12H,2,13H2,1H3,(H,21,22)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMZKARZOSRXMG-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.